molecular formula C8H12O4 B11963451 Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate CAS No. 5161-99-9

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11963451
CAS No.: 5161-99-9
M. Wt: 172.18 g/mol
InChI Key: ULLFIHABLDWXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C8H12O4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate can be synthesized through the alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base in alkylation reactions.

    Hydrazine Hydrate: Used for the formation of hydrazides.

    Aqueous Alkali: Used for intramolecular cyclization reactions.

Major Products

    3-Alkyl Derivatives: Formed from alkylation reactions.

    Hydrazides: Formed from reactions with hydrazine hydrate.

    1,2,4-Triazole-3-thiol Derivatives: Formed from cyclization reactions.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives exhibit antitumor activity by inhibiting the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways involved depend on the specific structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-2-oxotetrahydrofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising biological activities, making it a valuable compound for further research and development in medicinal chemistry and other fields .

Properties

CAS No.

5161-99-9

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 3-methyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C8H12O4/c1-3-11-6(9)8(2)4-5-12-7(8)10/h3-5H2,1-2H3

InChI Key

ULLFIHABLDWXKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCOC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.